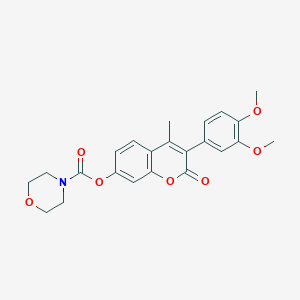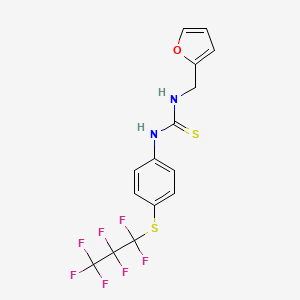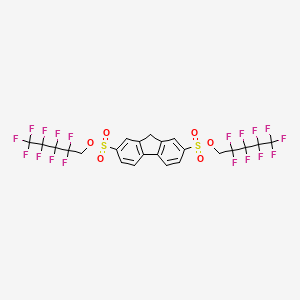
di(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“di(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulphonate” is a complex organic compound. It seems to contain a fluorene backbone, which is a polycyclic aromatic hydrocarbon, and two nonafluoropentyl groups, which are fluorinated alkyl chains .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the fluorene backbone and the nonafluoropentyl and sulphonate groups. Fluorene is a polycyclic aromatic hydrocarbon, which means it contains multiple interconnected aromatic rings . The nonafluoropentyl groups would likely add significant bulk and complexity to the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Properties
Research has focused on the synthesis and spectral properties of fluorene derivatives, including merocyanine dyes based on fluorene. These compounds exhibit absorption spectra changes in solvents of different polarity, indicating potential applications in organic electronics and sensors. Quantum-chemical analysis has been utilized to explore their electronic structures, revealing the types of electronic transitions, which could be critical for designing advanced materials for photovoltaic devices (Kurdyukova et al., 2012).
Polyimides for Fuel Cell Applications
Novel sulfonated polyimides have been synthesized from fluorene derivatives, showing promise for fuel cell applications. These polyimides exhibit good solubility and impressive proton conductivities, comparable to or better than Nafion 117 under certain conditions, highlighting their potential as polyelectrolytes in fuel cells (Guo et al., 2002).
Photoluminescence and Base Doping
Poly(2,7-fluorene) derivatives have been developed with properties suitable for optoelectronic applications. These polymers exhibit blue emission with high quantum yields, making them attractive for the fabrication of efficient blue-light-emitting devices. Additionally, novel acidic polyfluorene derivatives show electrical conductivities upon base doping, suggesting potential in electronic devices (Ranger et al., 1997).
Aromatic Sulphonation Studies
Research into the aromatic sulphonation of fluorene and its derivatives, including the investigation of sulphonation isomer distributions, provides insights into chemical reactivity and synthesis pathways. These findings are crucial for the development of new materials and chemical intermediates (Schaasberg-Nienhuis et al., 1979).
Fluorescent Probes and Detection Techniques
Derivatives have been utilized in indirect laser-induced fluorescence detection for capillary electrophoresis, demonstrating their application in sensitive and selective detection methods for chemical analysis (Melanson et al., 2001).
Redox Potentials and Aromaticity
Studies on the electronic and structural properties of fluorene derivatives have revealed their strong electron donor capabilities and the influence of aromaticity on their oxidized states. These insights are valuable for the design of new pi-electron donors and acceptors in organic electronics (Amriou et al., 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
bis(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12F18O6S2/c24-16(25,18(28,29)20(32,33)22(36,37)38)8-46-48(42,43)12-1-3-14-10(6-12)5-11-7-13(2-4-15(11)14)49(44,45)47-9-17(26,27)19(30,31)21(34,35)23(39,40)41/h1-4,6-7H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAIJAGHXMDYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C3=C1C=C(C=C3)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12F18O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


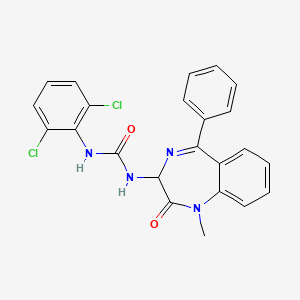
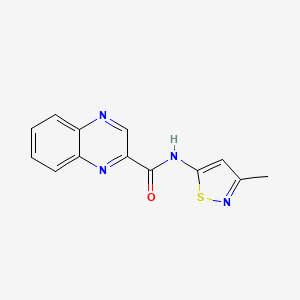
![Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate](/img/structure/B2867785.png)

![4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid](/img/structure/B2867788.png)
![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2867790.png)
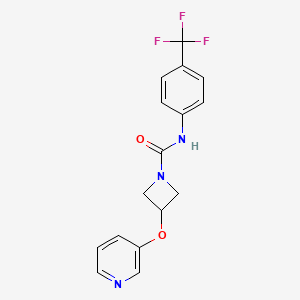
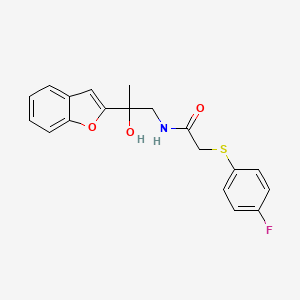
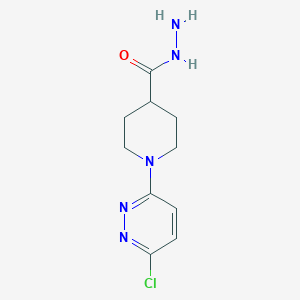
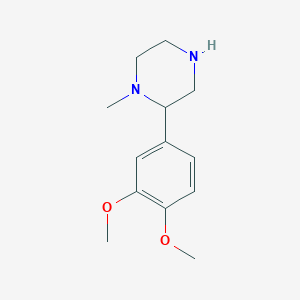
![ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2867800.png)
